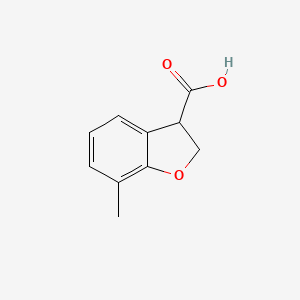![molecular formula C14H29ClN2O3 B12311390 (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethylamino group, a methylpropanamido group, and a methylhexanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the ethylamino and methylpropanamido groups, followed by their attachment to the hexanoic acid backbone. The final step involves the conversion of the free acid to its hydrochloride salt form. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Sulfur compounds
- Methylammonium lead halides
Uniqueness
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C14H29ClN2O3 |
|---|---|
Poids moléculaire |
308.84 g/mol |
Nom IUPAC |
(3S)-3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18;/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18);1H/t11-;/m0./s1 |
Clé InChI |
BUUMLRRDVMVDIF-MERQFXBCSA-N |
SMILES isomérique |
CCNC(C)(C)C(=O)NC[C@@H](CC(C)C)CC(=O)O.Cl |
SMILES canonique |
CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)



![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)
![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

